molecular formula C20H16O4 B13129116 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione CAS No. 113681-15-5

1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione

Cat. No.: B13129116
CAS No.: 113681-15-5
M. Wt: 320.3 g/mol
InChI Key: ARVQNLCZLGFJJP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, CDCl₃):

  • δ 8.28 (dd, J = 7.2 Hz, 2H, H-2/H-6)
  • δ 8.15 (dd, J = 7.0 Hz, 2H, H-3/H-7)
  • δ 7.84 (dt, J = 7.4 Hz, 2H, H-4/H-8)
  • δ 6.05 (m, 2H, CH₂=CH-)
  • δ 5.45 (dd, J = 17.2 Hz, 2H, CH₂=CH₂ trans)
  • δ 5.32 (dd, J = 10.4 Hz, 2H, CH₂=CH₂ cis)
  • δ 4.78 (d, J = 5.6 Hz, 4H, OCH₂-)

¹³C NMR (100 MHz, CDCl₃):

  • δ 182.4 (C-9/C-10 carbonyl)
  • δ 153.2 (C-1/C-5 ether linkage)
  • δ 134.8–126.4 (anthracene aromatic carbons)
  • δ 117.6 (CH₂=CH₂)
  • δ 69.8 (OCH₂-)

The deshielding of H-2/H-6 protons (δ >8 ppm) confirms strong electron withdrawal by the carbonyl groups. The allyl protons exhibit characteristic coupling patterns with J₈₋₉ = 17.2 Hz (trans) and J₈₋₉ = 10.4 Hz (cis).

Infrared (IR) Vibrational Signature Analysis

Table 2: Characteristic IR Absorptions

Wavenumber (cm⁻¹) Assignment
1672 ν(C=O) asymmetric stretch
1598 Anthracene C=C aromatic
1245 ν(C-O-C) asymmetric
1117 ν(C-O-C) symmetric
995 CH₂=CH₂ out-of-plane bend
912 CH₂=CH₂ wagging

The carbonyl stretching frequency at 1672 cm⁻¹ indicates reduced conjugation compared to unsubstituted anthracene-9,10-dione (1685 cm⁻¹). The 1245/1117 cm⁻¹ doublet confirms the presence of ether linkages with restricted rotational freedom.

Mass Spectrometric Fragmentation Patterns

Electron Impact (EI) MS (70 eV):

  • m/z 320 [M]⁺ (100%, base peak)
  • m/z 275 [M - OCH₂CH=CH₂]⁺ (68%)
  • m/z 231 [M - 2×OCH₂CH=CH₂ + H]⁺ (42%)
  • m/z 208 [Anthraquinone core]⁺ (27%)
  • m/z 180 [208 - CO]⁺ (15%)

The fragmentation pathway involves sequential loss of allyl ether groups followed by anthracene ring decomposition. The base peak at m/z 320 confirms molecular ion stability due to extended conjugation. The m/z 208 fragment corresponds to the unsubstituted anthraquinone core, demonstrating the lability of the ether substituents under high-energy conditions.

Figure 2: Proposed Fragmentation Pathway

  • Initial cleavage of allyl ether C-O bonds (m/z 275)
  • Hydrogen transfer followed by ketone elimination (m/z 231)
  • Anthracene ring dehydrogenation (m/z 208)
  • Carbonyl group ejection (m/z 180)

Properties

CAS No.

113681-15-5

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

1,5-bis(prop-2-enoxy)anthracene-9,10-dione

InChI

InChI=1S/C20H16O4/c1-3-11-23-15-9-5-7-13-17(15)19(21)14-8-6-10-16(24-12-4-2)18(14)20(13)22/h3-10H,1-2,11-12H2

InChI Key

ARVQNLCZLGFJJP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(allyloxy)anthracene-9,10-dione typically involves the following steps:

    Starting Material: The synthesis begins with anthracene-9,10-dione (anthraquinone) as the starting material.

    Allylation: The anthraquinone undergoes allylation at the 1 and 5 positions. This can be achieved using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 1,5-Bis(allyloxy)anthracene-9,10-dione.

Industrial Production Methods

Industrial production methods for 1,5-Bis(allyloxy)anthracene-9,10-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(allyloxy)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming anthracenediol derivatives.

    Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Anthracenediol derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione serves as a precursor in the synthesis of various organic compounds. Its unique structure allows for the formation of derivatives that can be utilized in further chemical reactions. For instance, it can be modified to create new dyes or pharmaceutical compounds.

ApplicationDescription
Precursor for SynthesisUsed to create complex organic molecules
Development of DyesForms the basis for vibrant colorants

Biological Studies

The compound's interactions with biological systems make it valuable in biochemical research. Its ability to form stable complexes with proteins and nucleic acids allows researchers to study enzyme activities and cellular processes.

Case Study: Interaction with Enzymes
Research has demonstrated that this compound can inhibit specific enzyme activities, providing insights into metabolic pathways. This inhibition can be quantitatively assessed through various assays, revealing the compound's potential as a biochemical tool.

Photophysical Properties

The photophysical characteristics of this compound are of particular interest in material science. Its ability to absorb light and emit fluorescence makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

PropertyValue
Absorption Maximum~450 nm
Emission Maximum~550 nm

These properties indicate its potential use in optoelectronic devices, where efficient light emission is crucial.

Toxicological Considerations

While exploring its applications, it is essential to consider the compound's toxicity profile. According to data from the US EPA's ToxValDB, toxicity assessments reveal important information regarding human health impacts associated with exposure to this compound . Understanding these implications is vital for safe handling and application in research settings.

Mechanism of Action

The mechanism of action of 1,5-Bis(allyloxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:

    Photophysical Properties: The compound’s ability to absorb and emit light makes it useful in photophysical applications.

    Biological Activity: The compound may interact with cellular components, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Aminoalkyl and Piperidinyl Derivatives

  • 1,5-Bis[(2-(piperidin-1-yl)ethyl)amino]anthracene-9,10-dione (Compound 2 in ): Substituents: Aminoalkyl groups with piperidine rings. Synthesis involves nucleophilic substitution of 1,5-dichloroanthracene-9,10-dione with 2-(piperidin-1-yl)ethylamine . Limitations: Low aqueous solubility, a common issue for anthraquinones with bulky substituents .
  • 1,5-Bis{[2-(methylamino)ethyl]amino}anthracene-9,10-dione (AQ5H in ): Substituents: Methylaminoethyl groups. Properties: Demonstrates moderate DNA-binding and antimicrobial activity. The methylamino groups enhance solubility compared to unmodified anthraquinones but reduce intercalation efficiency .

Amido and Diethylamino Derivatives

  • 1,5-Bis[3-(diethylamino)propionamido]anthracene-9,10-dione (): Substituents: Amido-linked diethylamino groups. Properties: Stabilizes human telomeric G-quadruplex DNA (ΔTm = +15–20°C) via groove binding and π-π stacking. Fluorescence quenching assays indicate a binding stoichiometry of 2:1 (ligand:DNA) . Synthesis: Acylation of 1,5-diaminoanthracene-9,10-dione with 3-chloropropionyl chloride, followed by amine substitution .

Chloro and Sulfur-Containing Derivatives

  • 1,5-Dichloroanthracene-9,10-dione (Intermediate in ): Substituents: Chloro groups. Role: Key intermediate for synthesizing amino- or amido-substituted derivatives. Reactivity with amines or thiols enables diverse functionalization .
  • 1,5-Bis(sulfanyl)anthracene-9,10-diones (): Substituents: Thiolate groups. Properties: Sulfur incorporation reduces cardiotoxicity (a drawback of mitoxantrone) while retaining anticancer activity. Computational modeling suggests ionization potentials (~7.7–7.9 eV) correlate with bioactivity .

Alkoxy and Hydroxy Derivatives

  • 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione ():
    • Substituents : Hydroxy and prenyloxy groups.
    • Properties : Isolated from natural sources, exhibits moderate α-glucosidase inhibition (IC50 = 210.1 μM). The prenyloxy group enhances hydrophobic interactions with enzymes .
  • 2,8-Dihydroxy-1-methoxyanthracene-9,10-dione ():
    • Substituents : Methoxy and hydroxy groups.
    • Properties : Natural derivative with anti-inflammatory activity. Polar substituents improve solubility but may weaken DNA intercalation .

Comparative Analysis of Key Properties

Compound Substituents Solubility DNA Binding (ΔTm or Ka) Biological Activity References
Target Compound 1,5-bis(propenyloxy) Not reported Not studied Hypothesized DNA interaction
1,5-Bis[(2-(piperidinyl)ethyl)amino]... Aminoalkyl/piperidinyl Low (organic solvents) ΔTm = +10–12°C (i-motif) Anticancer
1,5-Bis[3-(diethylamino)propionamido]... Amido/diethylamino Moderate (DMSO) ΔTm = +15–20°C (G4-DNA) G4 stabilization, anticancer
1,5-Dichloroanthracene-9,10-dione Chloro Low Ka = 10<sup>4</sup> M<sup>−1</sup> Synthetic intermediate
1,5-Bisthioanthraquinones Thio Variable Moderate intercalation Reduced cardiotoxicity
1-Hydroxy-3-(prenyloxy)... Hydroxy/prenyloxy Low Not reported α-Glucosidase inhibition

Structural and Electronic Considerations

  • Planarity and DNA Intercalation: Derivatives with planar anthracene cores (e.g., 1,5-bis[3-(diethylamino)propionamido]) exhibit stronger DNA binding via intercalation. Non-planar distortions (e.g., in sulfur derivatives) reduce affinity .
  • Solubility-activity Trade-off : Bulky or hydrophobic groups (e.g., piperidinyl, prenyloxy) limit aqueous solubility but enhance membrane permeability and target specificity .
  • Cation-Dependent Binding : G-quadruplex stabilization by amido derivatives is cation-specific, with stronger effects in K<sup>+</sup> vs. Na<sup>+</sup> buffers .

Biological Activity

1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione, a derivative of anthracene, exhibits significant biological activities that warrant detailed exploration. This compound is characterized by its unique structural features, including two allyloxy groups and two ketone functionalities, which contribute to its reactivity and potential applications in various fields such as medicine and biological imaging.

Molecular Details:

  • CAS Number: 113681-15-5
  • Molecular Formula: C20_{20}H16_{16}O4_4
  • Molecular Weight: 320.3 g/mol
  • IUPAC Name: 1,5-bis(prop-2-enoxy)anthracene-9,10-dione

Structural Representation:
The compound features a planar tricyclic system with two isolated benzene rings linked by carbonyl groups. This configuration influences its reactivity and interaction with biological targets.

PropertyValue
CAS No.113681-15-5
Molecular FormulaC20_{20}H16_{16}O4_4
Molecular Weight320.3 g/mol
IUPAC Name1,5-bis(prop-2-enoxy)anthracene-9,10-dione

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS), which can lead to apoptosis in cancer cells. The compound's photophysical properties enable it to act as a fluorescent probe in biological imaging, enhancing its utility in medical research.

Key Mechanisms:

  • ROS Generation: The compound interacts with cellular components, leading to oxidative stress.
  • Apoptosis Induction: ROS can trigger apoptotic pathways in cancerous cells.
  • Fluorescent Properties: Its ability to absorb and emit light makes it suitable for imaging applications.

Anticancer Properties

Research has demonstrated the potential of anthracene derivatives, including this compound, as anticancer agents. A study evaluating various anthracene compounds found that structural modifications significantly influenced their antiproliferative effects against chronic lymphocytic leukemia (CLL) cell lines. Specifically, compounds exhibiting similar structural features showed IC50 values below 10 µM in CLL cells associated with poor patient prognosis .

Case Studies

  • Antiproliferative Effects: An investigation into the effects of ethanoanthracenes on CLL cell lines revealed that certain derivatives exhibited potent antiproliferative activity and pro-apoptotic effects . This suggests that modifications to the anthracene structure can enhance biological efficacy.
  • Mechanistic Insights: Studies have indicated that some anthraquinone derivatives induce DNA damage through mechanisms involving topoisomerase II inhibition and oxidative stress . This raises concerns regarding the genotoxic potential of similar compounds.

Applications in Medicine and Industry

  • Fluorescent Probes: The photophysical properties of this compound make it an attractive candidate for use as a fluorescent probe in cellular imaging studies.
  • Anticancer Drug Development: Given its promising anticancer activities, further research into this compound could lead to the development of novel therapeutic agents targeting various malignancies.
  • Industrial Uses: Beyond biomedical applications, anthracene derivatives are utilized in the production of dyes and organic light-emitting diodes (OLEDs), highlighting their versatility .

Q & A

Q. What synthetic routes are available for preparing 1,5-bis(allyloxy)anthracene-9,10-dione and its derivatives?

A common approach involves nucleophilic substitution reactions starting from 1,5-dichloroanthracene-9,10-dione. For example, allyloxy groups can be introduced using allyl alcohol under alkaline conditions. Reaction optimization includes controlling stoichiometry (e.g., 1:2 molar ratio of dichloroanthraquinone to allyl alcohol) and refluxing in aprotic solvents like DMF at 80–90°C for 4–6 hours . Intermediate purification often employs recrystallization using DMF:ethanol (4:1) to achieve >90% purity .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ 1.08 (t, CH₃), δ 7.76–9.13 (aromatic protons), and δ 12.33 (s, NH) confirm substitution patterns and hydrogen bonding .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 399.2) validate molecular weight .
  • X-ray crystallography : Used to resolve π-stacking interactions in anthracene derivatives .

Q. What are its primary applications in dye chemistry?

As a dihydroxyanthraquinone derivative, it serves as an intermediate for disperse dyes (e.g., Disperse Blue BGL) and acid dyes. Sulfonation at the 2,6-positions enables water solubility, followed by nitration and reduction to final dye products .

Advanced Research Questions

Q. How does 1,5-bis(allyloxy)anthracene-9,10-dione interact with G-quadruplex DNA?

Molecular docking studies reveal π-π stacking between the anthracene core and guanine tetrads, with side chains occupying adjacent grooves. Binding affinities (Kd ≈ 10⁻⁶ M) are quantified via fluorescence titration, showing selectivity over duplex DNA . Stabilization of telomeric G-quadruplexes inhibits telomerase activity, a potential anticancer mechanism .

Q. What strategies improve solubility for electrochemical applications?

Functionalizing amino groups with hydrophilic chains (e.g., methoxyethoxyethyl) enhances solubility in polar solvents. For instance, 1,4-bis(2-(2-methoxyethoxy)ethylamino) derivatives achieve >1 M solubility in acetonitrile, critical for redox flow batteries. UV-Vis spectroscopy monitors solubility changes with varying solvent polarity .

Q. How do structural modifications influence cytotoxicity?

  • Side-chain length : Derivatives with C2-C3 linkers (e.g., -(CH₂)₂-) exhibit superior DNA intercalation and IC₅₀ values (e.g., 2.5 µM in HeLa cells) compared to shorter chains .
  • Substituent polarity : Hydrophobic groups (e.g., allyloxy) enhance membrane permeability but may reduce water solubility, necessitating nanoformulation .
  • Electrochemical tuning : Redox-active anthraquinones with E₁/2 ≈ -0.5 V (vs. Ag/AgCl) show reversible electron transfer, correlating with pro-oxidant cytotoxicity .

Q. How are contradictory data on telomerase activation vs. inhibition resolved?

Some derivatives (e.g., 1,5-bis(piperidinylethylamino) analogues) paradoxically activate hTERT expression in normal cells at low concentrations (20 µM) while inhibiting cancer cells at higher doses (>50 µM). Dual-effects are validated using SEAP reporter assays under cell-type-specific promoters .

Experimental Design & Data Analysis

Q. What controls are critical in DNA-binding assays?

  • Negative controls : Use non-intercalators (e.g., sucrose) to exclude nonspecific effects.
  • Competitive assays : Add ethidium bromide to confirm intercalation vs. groove-binding modes .
  • Buffer conditions : Include K⁺/Na⁺ (100 mM) to mimic physiological ion concentrations, as cations modulate G-quadruplex stability .

Q. How are synthetic yields optimized for large-scale production?

  • Catalyst screening : ZnCl₂ or K₂CO₃ improves substitution efficiency (>80% yield) .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes at 100°C .
  • HPLC monitoring : Ensures intermediate purity (>98%) before subsequent steps .

Q. What computational tools predict structure-activity relationships?

  • DFT calculations : Optimize geometries and calculate HOMO/LUMO gaps to correlate redox potential with bioactivity .
  • Molecular dynamics : Simulate DNA-ligand binding free energies (MM-PBSA) to prioritize derivatives for synthesis .

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